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(S)-3-PHENYL-3-(4-TRIFLUOROMETHYL-PHENOXY)-PROPYLAMINE

Catalog No.
S615272
CAS No.
126924-38-7
M.F
C16H16F3NO
M. Wt
295.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-PHENYL-3-(4-TRIFLUOROMETHYL-PHENOXY)-PROPYLA...

CAS Number

126924-38-7

Product Name

(S)-3-PHENYL-3-(4-TRIFLUOROMETHYL-PHENOXY)-PROPYLAMINE

IUPAC Name

(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

Molecular Formula

C16H16F3NO

Molecular Weight

295.30 g/mol

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1

InChI Key

WIQRCHMSJFFONW-HNNXBMFYSA-N

SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F

Synonyms

(γS)-γ-[4-(Trifluoromethyl)phenoxy]benzenepropanamine; (S)-3-(4-Trifluoromethylphenoxy)-3-phenylpropylamine; Seproxetine;

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F

Potential as an Antidepressant:

Seproxetine, also known as S-norfluoxetine, is a selective serotonin reuptake inhibitor (SSRI). Although its development as an antidepressant was discontinued due to safety concerns, research suggests it possesses qualities that could be relevant to future antidepressant development.

  • Potency: Studies have shown that seproxetine is more potent than fluoxetine, the antidepressant from which it is derived, and significantly more potent than the other enantiomer of norfluoxetine. [1]
  • Mechanism of Action: Beyond inhibiting serotonin reuptake, seproxetine also interacts with dopamine transporters and 5-HT2A/2C receptors, potentially offering a broader range of action compared to other SSRIs. [1]

Exploring Improved Efficacy:

  • Charge-Transfer Complexes: Studies are investigating the use of charge-transfer complexes to enhance seproxetine's effectiveness while potentially mitigating its side effects. [2]

Importance of Continued Research:

While seproxetine is not currently used as a medication, it serves as a valuable research tool for understanding the mechanisms of action of antidepressants and exploring potential avenues for developing more effective and safer treatments for depression.

Citations:

  • Increasing the Efficacy of Seproxetine as an Antidepressant Using Charge–Transfer Complexes:
  • Increasing the Efficacy of Seproxetine as an Antidepressant Using Charge-Transfer Complexes:

(S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine, commonly known as (S)-fluoxetine, is a chiral compound with significant pharmacological properties. It is classified as an antidepressant and is primarily recognized for its role as a selective serotonin reuptake inhibitor (SSRI). The chemical formula is C₁₇H₁₈F₃NO, and it has a molecular weight of approximately 309.33 g/mol. This compound features a trifluoromethyl group attached to a phenoxy moiety, contributing to its unique properties and biological activity .

Typical of amines and ethers. Key reactions include:

  • N-Methylation: The amine can be methylated to form N-methyl derivatives, which are crucial for enhancing its pharmacological activity.
  • Acylation: The amine group can react with acyl chlorides to form amides, potentially modifying its biological activity.
  • Oxidation: The phenolic part of the molecule can undergo oxidation reactions, impacting its stability and reactivity.

These reactions are essential for modifying the compound's structure to enhance its therapeutic efficacy or reduce side effects .

(S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine exhibits notable biological activity primarily as an antidepressant. Its mechanism involves the inhibition of serotonin reuptake in the synaptic cleft, thereby increasing serotonin levels in the brain. This action contributes to its effectiveness in treating major depressive disorder and other mood disorders . Additionally, it has been shown to have a high affinity for serotonin transporters, making it a potent SSRI .

The synthesis of (S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine typically involves several key steps:

  • Formation of the Phenoxy Group: The initial step often includes the synthesis of the 4-trifluoromethylphenol derivative.
  • Amine Formation: The phenolic compound is then reacted with an appropriate alkylating agent to introduce the propylamine chain.
  • Resolution of Enantiomers: Given that fluoxetine exists as a racemic mixture, methods such as chiral chromatography or enzymatic resolution are employed to isolate the (S) enantiomer .

These methods are crucial for producing high-purity compounds suitable for pharmaceutical applications.

(S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine is primarily used in:

  • Pharmaceuticals: As an antidepressant medication under various brand names, including Prozac.
  • Research: Studied for its effects on serotonin pathways and potential applications in treating anxiety disorders and obsessive-compulsive disorder.

Its unique structure allows for ongoing research into additional therapeutic uses beyond depression .

Interaction studies have demonstrated that (S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine can interact with various neurotransmitter systems beyond serotonin. Notably:

  • Dopaminergic Systems: Some studies suggest potential interactions with dopamine receptors, which could influence mood regulation.
  • Cytochrome P450 Enzymes: It has been shown to be a substrate and inhibitor of several cytochrome P450 enzymes, impacting drug metabolism and interactions .

These interactions highlight the need for careful consideration when co-administering this compound with other medications.

Several compounds share structural similarities with (S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine. Here are some notable examples:

Compound NameStructureUnique Features
(R)-FluoxetineC₁₇H₁₈F₃NOEnantiomer of (S)-fluoxetine; less potent as an SSRI
NorfluoxetineC₁₆H₁₈F₃NOActive metabolite of fluoxetine; longer half-life
ParoxetineC₁₉H₂₁F₂NSSRI with different side effects; more potent at serotonin receptors
SertralineC₁₈H₂₄ClNAnother SSRI; distinct mechanism involving dopamine receptors

The uniqueness of (S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine lies in its specific trifluoromethyl substitution, which enhances its binding affinity to serotonin transporters compared to these similar compounds .

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

295.11839862 g/mol

Monoisotopic Mass

295.11839862 g/mol

Heavy Atom Count

21

UNII

25CO3X0R31

Mechanism of Action

Seproxetine is also known as (S)-norfluoxetine. It is a selective serotonin reuptake inhibitor (SSRI). It is an active metabolite of fluoxetine. Seproxetine was being investigated by Eli Lilly as an antidepressant but development was never completed and the drug was never marketed.

Other CAS

126924-38-7

Metabolism Metabolites

(s)-Norfluoxetine is a known human metabolite of (s)-fluoxetine.

Wikipedia

Seproxetine

Biological Half Life

4-16 days

Dates

Last modified: 08-15-2023

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